Érythromycine oxime

Vue d'ensemble

Description

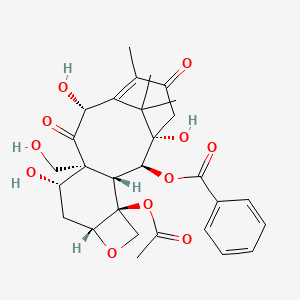

Erythromycin A 9-oxime is a semi-synthetic analogue of erythromycin. It was prepared as a means of overcoming acid lability and improving oral absorption of erythromycin A while retaining comparable antibacterial potency .

Synthesis Analysis

Erythromycin A 9-oxime is an important intermediate in the synthesis of Biaxin® (clarithromycin), a second-generation macrolide antibiotic . It is synthesized from erythromycin thiocyanate by oximation and alkalinization with an overall yield of 95.8% . The synthesis of novel erythromycin A 9-O- (2-ethenesulfony-ethyl)-oxime and erythromycin A 9-O- (3-oxo-butyl)-oxime from erythromycin A (EA) by the Michael reaction is also described .

Molecular Structure Analysis

The structure of the erythromycin 9- (E)-oxime was identified by MS and 1H-NMR . A complete and unambiguous assignment of the 1 H and 13 C NMR spectra of (E)‐erythromycin A oxime in acetone‐ d6 was accomplished by two‐dimensional chemical shift correlation methods .

Chemical Reactions Analysis

The effects of transformation of ketone in position 9 of EA to an oxime ether are described . An unusual impurity, the desosamine hydrazinium salt, is generated in this step of the synthetic pathway .

Applications De Recherche Scientifique

Activité antibactérienne

L'érythromycine oxime est principalement connue pour ses propriétés antibactériennes. Elle agit en se liant aux sous-unités ribosomiques 50S bactériennes, bloquant la progression des protéines naissantes à travers le tunnel de sortie dans la biosynthèse des protéines bactériennes {svg_1}. Cette action est généralement bactériostatique, mais peut être bactéricide à des doses plus élevées.

Développement des azalides

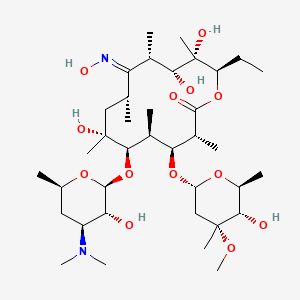

Le composé a été déterminant dans le développement d'un nouveau groupe d'antibiotiques macrolides appelés azalides. La découverte de l'imino-éther à 15 chaînons, produit par la transposition de Beckmann de l'oxime de l'érythromycine A 9(E), a conduit à la production d'azalides, qui ont montré un potentiel significatif dans les applications cliniques {svg_2}.

Amélioration de la stabilité acide

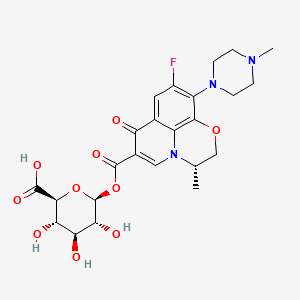

L'érythromycine oxime sert d'intermédiaire important dans la synthèse de dérivés d'érythromycine plus stables, tels que la clarithromycine. Ces dérivés sont conçus pour améliorer la stabilité acide dans le tractus gastro-intestinal, résolvant le problème de l'instabilité de l'érythromycine dans des conditions acides {svg_3}.

Propriétés anti-inflammatoires et immunomodulatrices

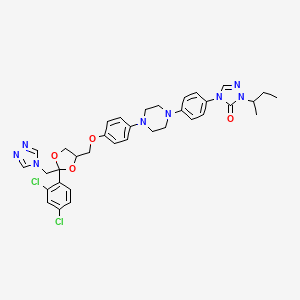

Les composés macrocycliques comme l'érythromycine oxime possèdent des propriétés anti-inflammatoires et immunomodulatrices importantes. Ces propriétés étendent l'utilisation potentielle de l'érythromycine oxime au-delà des applications antibactériennes, aidant potentiellement au traitement des maladies auto-immunes et inflammatoires {svg_4}.

Applications antifongiques et antiparasitaires

L'érythromycine oxime et ses dérivés ont montré des activités antifongiques et antiparasitaires. Cela élargit son utilisation dans le traitement des maladies causées par des infections fongiques et parasitaires {svg_5}.

Effets antipaludiques et antiviraux

Le composé a également été exploré pour ses effets antipaludiques et antiviraux. Cela inclut des applications potentielles dans le traitement et la prévention des maladies causées par les parasites du paludisme et divers virus {svg_6}.

Propriétés antitumorales

La recherche se poursuit sur les propriétés antitumorales de l'érythromycine oxime. Sa structure macrocyclique peut fournir une base pour développer de nouvelles stratégies thérapeutiques contre certains types de cancer {svg_7}.

Études sur les mécanismes de résistance

L'érythromycine oxime est utilisée dans la recherche scientifique pour étudier les mécanismes de résistance bactérienne. Comprendre comment les bactéries acquièrent une résistance aux macrolides peut conduire au développement de nouveaux antibiotiques moins sensibles à la résistance {svg_8}.

Mécanisme D'action

Target of Action

Erythromycin Oxime, also known as Erythromycin A Oxime or Erythromycin-9-Oxime, is a derivative of Erythromycin, a macrolide antibiotic . The primary targets of Erythromycin Oxime are bacterial ribosomes, specifically the 50S subunit . These ribosomes play a crucial role in protein synthesis within the bacterial cell .

Mode of Action

Erythromycin Oxime exerts its antibacterial activity by reversibly binding to the bacterial 50S ribosomal subunits . This binding blocks the progression of nascent proteins through their exit tunnel in bacterial protein biosynthesis . The compound is generally considered bacteriostatic, but it may also be bactericidal at higher doses .

Biochemical Pathways

The biochemical pathways affected by Erythromycin Oxime are those involved in bacterial protein synthesis . By blocking the progression of nascent proteins, Erythromycin Oxime disrupts protein synthesis, thereby inhibiting bacterial growth .

Pharmacokinetics

Erythromycin, the parent compound, is known to concentrate in the liver and is excreted in the bile . Less than 5% of the orally administered dose of Erythromycin is found excreted in the urine . A high percentage of absorbed Erythromycin is likely metabolized

Result of Action

The primary result of Erythromycin Oxime’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, which ultimately inhibits bacterial growth .

Action Environment

The action of Erythromycin Oxime can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the pH of the environment . Erythromycin, the parent compound, is known to be unstable under acidic conditions, which can lead to the formation of inactive by-products . Therefore, the pH of the environment could potentially influence the action, efficacy, and stability of Erythromycin Oxime as well.

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Erythromycin Oxime interacts with various enzymes, proteins, and other biomolecules. It is obtained in high yield when erythromycin-A is treated with hydroxylamine/isopropyl alcohol in the presence of acetic acid . The degradation half-time of Erythromycin Oxime in simulated gastric fluid is 0.23 hours .

Cellular Effects

Erythromycin Oxime has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Erythromycin Oxime exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The E isomer of Erythromycin Oxime is the only active species for the synthesis of macrolide antibiotics .

Temporal Effects in Laboratory Settings

The effects of Erythromycin Oxime change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of Erythromycin Oxime vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Erythromycin Oxime is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Erythromycin Oxime is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Erythromycin Oxime and any effects on its activity or function are crucial. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTWXIARANQMCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13127-18-9 | |

| Record name | Erythromycin, 9-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the common starting material for the synthesis of erythromycin oxime?

A1: Erythromycin thiocyanate is frequently used as a starting material for erythromycin oxime synthesis. [, , , , ]

Q2: What are the key steps involved in a typical synthesis of erythromycin oxime from erythromycin thiocyanate?

A2: The synthesis typically involves reacting erythromycin thiocyanate with hydroxylamine hydrochloride in the presence of a base, followed by neutralization and recrystallization to obtain purified erythromycin oxime. [, , , ]

Q3: Can you elaborate on the role of pH control during erythromycin oxime synthesis?

A3: Maintaining a specific pH range during the oximation reaction is critical. Excessive acidity can lead to the degradation of erythromycin, forming impurities like 8,9-dehydro erythromycin A 6,9-hemiketal. [, , ]

Q4: What is the molecular formula and molecular weight of erythromycin oxime?

A4: The molecular formula of erythromycin oxime is C37H68N2O14, and its molecular weight is 748.95 g/mol.

Q5: How is the structure of erythromycin oxime confirmed?

A5: Several analytical techniques are used to confirm its structure, including melting point determination, elemental analysis, infrared (IR) spectrometry, nuclear magnetic resonance (NMR) spectrometry, and mass spectrometry (MS). [, , , ]

Q6: What is the significance of (E)-erythromycin A oxime in the context of erythromycin oxime synthesis?

A6: (E)-erythromycin A oxime is a specific isomer of erythromycin oxime. Its selective synthesis is often desired as it is the preferred isomer for the production of certain antibiotics like azithromycin. [, , ]

Q7: What is the primary application of erythromycin oxime?

A7: Erythromycin oxime serves as a vital intermediate in the synthesis of several second-generation erythromycin antibiotics, including clarithromycin, azithromycin, roxithromycin, flurithromycin, and dirithromycin. [, , , , ]

Q8: Can you provide an example of a specific reaction pathway where erythromycin oxime is a key intermediate?

A8: In the synthesis of azithromycin, erythromycin oxime undergoes a Beckmann rearrangement to form erythromycin A 6,9-iminoether. Subsequent reduction and methylation steps ultimately yield azithromycin. [, , ]

Q9: How does the Beckmann rearrangement affect the configuration of erythromycin oxime?

A9: Interestingly, during the Beckmann rearrangement, there's a tendency for the E configuration of erythromycin oxime to convert to the Z configuration. This isomerization can influence the yield of the final antibiotic. []

Q10: What are some of the challenges associated with the etherification protection of hydroxyl groups in erythromycin oxime during clarithromycin synthesis?

A10: Achieving selective protection of specific hydroxyl groups is crucial. For instance, in clarithromycin synthesis, protecting the C-2' and C-4" hydroxyl groups selectively is important and can be influenced by factors like solvent, silylating agent, and catalyst. [, ]

Q11: Are there any alternative reagents being explored for the etherification protection of hydroxyl groups in erythromycin oxime?

A11: Yes, researchers are exploring alternatives like alkyloxy cyclohexenes, such as 1-isopropoxycyclohexene and 1-ethoxycyclohexene, as potential protective reagents in place of the conventionally used 1,1-diisopropoxycyclohexane. [, ]

Q12: What is the significance of studying erythromycin A oxime 11,12-carbonate and its oxime ethers?

A12: These derivatives have shown promising antibacterial activities, sometimes even exceeding the activity of erythromycin A 11,12-carbonate, making them interesting targets for further investigation. []

Q13: Have any novel semisynthetic macrolide antibiotics been produced using erythromycin A oxime as a starting point?

A13: Yes, one example is 3-O-oleandrosyl-5-O-desosaminylerythronolide A oxime. This compound, produced by modifying erythronolide A oxime, demonstrates different activity and stability profiles compared to erythromycin A oxime. []

Q14: What are some analytical techniques employed to monitor the Beckmann rearrangement of erythromycin A oxime?

A14: High-performance liquid chromatography (HPLC) is a valuable tool for separating and quantifying the different isomeric products formed during the Beckmann rearrangement of erythromycin A oxime. []

Q15: How is HPLC utilized in the analysis of erythromycin oxime and related substances?

A15: Reversed-phase HPLC, using C18 columns and specific mobile phases, is commonly employed to separate and quantify erythromycin oxime and its related impurities, such as its Z isomer, erythromycin A, and other degradation products. [, ]

Q16: What spectroscopic techniques are useful in analyzing roxithromycin and its metabolites?

A16: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) plays a crucial role in identifying roxithromycin and its metabolites in biological samples, providing insights into its metabolic pathways. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

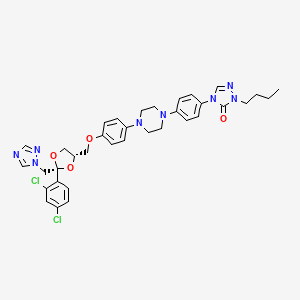

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)

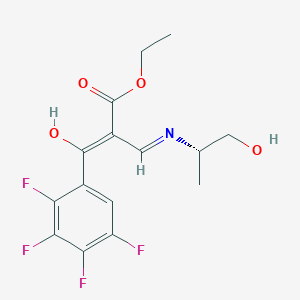

![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one](/img/structure/B601397.png)

![(2E)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-methoxyiminoacetamide](/img/structure/B601402.png)